molecular formula C13H19F3N2O2 B6704874 N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide

N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide

Cat. No.: B6704874
M. Wt: 292.30 g/mol
InChI Key: BVJBVWWFZGHQNA-UHFFFAOYSA-N
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Description

N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a cyclohexenyl group, a hydroxyl group, and a trifluoromethyl group

Properties

IUPAC Name

N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2O2/c14-13(15,16)12(20)6-8-18(9-7-12)11(19)17-10-4-2-1-3-5-10/h1-2,10,20H,3-9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJBVWWFZGHQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)NC(=O)N2CCC(CC2)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide typically involves the reaction of cyclohexenone with piperidine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a dehydration step to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the double bond in the cyclohexenyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a saturated cyclohexyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the trifluoromethyl group play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone derivatives: Compounds like 2-cyclohexen-1-one and its substituted derivatives share structural similarities.

    Piperidine derivatives: Other piperidine-based compounds with various substituents on the ring.

Uniqueness

N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .

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